Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and a fluorobenzoyl group
Preparation Methods
The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclohexylamino and fluorobenzoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with similar compounds, such as:
- ETHYL 5-[(3-CHLOROANILINO)CARBONYL]-2-(2-FUROYLAMINO)-4-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-(2-FUROYLAMINO)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE
- ETHYL 2-[(3-CHLOROBENZOYL)AMINO]-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE These compounds share similar structural features but differ in the specific substituents attached to the thiophene ring. The uniqueness of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H25FN2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-16-7-5-4-6-8-16)30-21(17)25-19(26)14-9-11-15(23)12-10-14/h9-12,16H,3-8H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
ROBAURRMMKGTQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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